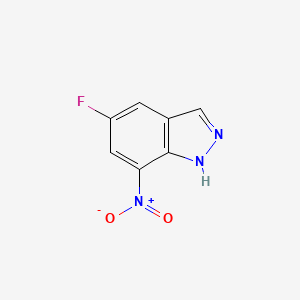

5-fluoro-7-nitro-1H-indazole

Descripción general

Descripción

5-fluoro-7-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. The presence of fluorine and nitro groups in the 5 and 7 positions, respectively, enhances the compound’s reactivity and potential for various chemical transformations.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-7-nitro-1H-indazole typically involves the nitration of 5-fluoroindazole. One common method includes the reaction of 5-fluoroindazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 7-position.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.

Análisis De Reacciones Químicas

Types of Reactions

5-fluoro-7-nitro-1H-indazole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), elevated temperatures.

Oxidation: Oxidizing agents like potassium permanganate, acidic or basic conditions.

Major Products Formed

Reduction: 5-Fluoro-7-amino 1H-indazole.

Substitution: Various substituted indazoles depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

5-Fluoro-7-nitro-1H-indazole has been investigated for its potential as an anticancer agent. Research indicates that derivatives of indazole can inhibit key cancer-related pathways, particularly through their interaction with fibroblast growth factor receptors (FGFRs). For instance, compounds derived from indazole scaffolds have shown promising inhibitory activity against FGFR1, with IC50 values in the nanomolar range, indicating potent anticancer properties .

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| Compound 100 | FGFR1 | <4.1 | |

| Compound 101 | FGFR1 | 69.1 | |

| Compound 105 | Pan-FGFRs | 0.9 - 6.1 |

Mechanisms of Action

The mechanism by which this compound exerts its anticancer effects often involves the induction of apoptosis in cancer cells. For example, studies have demonstrated that certain derivatives activate caspase pathways, leading to programmed cell death in various cancer cell lines such as MCF-7 and A549 .

Anti-inflammatory and Antimicrobial Activities

In addition to its anticancer properties, this compound has been explored for anti-inflammatory and antimicrobial applications. The compound's structural features allow it to interact with biological targets involved in inflammatory pathways and microbial infections, although specific studies detailing these effects are less prevalent compared to its anticancer research.

Biological Studies

Biological Pathways

Research employing this compound focuses on elucidating the biological pathways influenced by indazole derivatives. These studies often utilize in vitro assays to assess the compound's effects on cell viability, proliferation, and apoptosis. For instance, compounds derived from this scaffold have been shown to significantly alter the cell cycle distribution in treated cancer cells, indicating their potential as therapeutic agents .

Chemical Synthesis

Synthetic Routes

The synthesis of this compound typically involves several steps including nitration and cyclization processes that yield the desired indazole structure. The presence of fluorine and nitro groups not only enhances the compound's stability but also its biological activity .

Case Studies

Several studies highlight the efficacy of this compound derivatives:

- FGFR Inhibition Study : A series of novel derivatives were synthesized and tested for their FGFR inhibitory activities, demonstrating significant potential for cancer therapy with IC50 values as low as 30 nM .

- Cytotoxicity Evaluation : In vitro evaluations against various cancer cell lines revealed that certain derivatives exhibited cytotoxicity stronger than existing reference drugs, showcasing their therapeutic promise .

- Apoptosis Induction : Compounds derived from this scaffold were found to induce apoptosis through caspase activation pathways in MCF-7 cells, further supporting their role as potential anticancer agents .

Mecanismo De Acción

The mechanism of action of 5-fluoro-7-nitro-1H-indazole depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or receptors. The nitro group can participate in redox reactions, while the fluorine atom can enhance binding affinity to target proteins. The exact molecular targets and pathways involved vary based on the specific biological context.

Comparación Con Compuestos Similares

Similar Compounds

5-Nitroindazole: Lacks the fluorine atom, which may result in different reactivity and biological activity.

7-Fluoroindazole:

5-Fluoroindazole: Lacks the nitro group, leading to different reactivity and uses.

Uniqueness

5-fluoro-7-nitro-1H-indazole is unique due to the presence of both fluorine and nitro groups, which confer distinct chemical and biological properties

Actividad Biológica

5-Fluoro-7-nitro-1H-indazole is a derivative of indazole, a heterocyclic compound known for its diverse biological activities. This compound has gained attention due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. Its structure, featuring a fluorine atom and a nitro group, contributes to its unique pharmacological properties.

Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes:

- A fluorine atom at the 5-position, which can enhance lipophilicity and biological activity.

- A nitro group at the 7-position, known to play a crucial role in generating reactive oxygen species (ROS), which are implicated in various biological processes.

Antiparasitic Activity

Recent studies have highlighted the antiparasitic potential of this compound against Trypanosoma cruzi, the causative agent of Chagas disease. The mechanism of action involves the generation of ROS, leading to apoptosis in parasites.

Table 1: Antiparasitic Activity Against T. cruzi

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | 1.1 | >10 |

This compound demonstrated significant activity with an IC50 value of 1.1 µM , indicating its potential as a lead candidate for further development against Chagas disease .

Antitumor Activity

The antitumor properties of this compound have been evaluated in various cancer cell lines. In vitro studies show that it exhibits cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| MCF-7 | 2.958 | 8.029 |

| A549 | 4.680 | 6.500 |

The compound exhibited an IC50 value of 2.958 µM against MCF-7 cells, significantly lower than the reference drug, indicating superior antiproliferative activity .

Antimicrobial Activity

This compound also displays antimicrobial properties. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 62.5 µg/mL |

| Escherichia coli | 15 µg/mL |

The compound demonstrated bactericidal activity with MIC values indicating its potential use in treating bacterial infections .

Study on Chagas Disease

A clinical study assessed the efficacy of this compound in a murine model infected with T. cruzi. The results showed a significant reduction in parasitemia and improved survival rates compared to untreated controls.

Cancer Cell Line Studies

In another study focused on breast cancer, treatment with this compound resulted in increased apoptosis rates as measured by Annexin V/PI staining, supporting its role as an effective anticancer agent.

Propiedades

IUPAC Name |

5-fluoro-7-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN3O2/c8-5-1-4-3-9-10-7(4)6(2-5)11(12)13/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKZIDSQISFLMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C=NN2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.